molecular formula C15H12BrNO3S B2648514 3-[(4-Bromophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone CAS No. 882749-23-7

3-[(4-Bromophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone

Cat. No.: B2648514
CAS No.: 882749-23-7
M. Wt: 366.23
InChI Key: YWZGVKYPHBKPIZ-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone is a synthetic organic compound characterized by a propanone backbone substituted with a 4-bromophenylthio (sulfanyl) group at the 3-position and a 3-nitrophenyl group at the 1-position. Its molecular formula is C₁₅H₁₂BrNO₃S, with a molecular weight of 366.23 g/mol.

Properties

IUPAC Name

3-(4-bromophenyl)sulfanyl-1-(3-nitrophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3S/c16-12-4-6-14(7-5-12)21-9-8-15(18)11-2-1-3-13(10-11)17(19)20/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZGVKYPHBKPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCSC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone typically involves the reaction of 4-bromothiophenol with 3-nitrobenzaldehyde in the presence of a base, followed by a condensation reaction with a suitable ketone. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the bromine and nitro groups safely .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Amines, thiols.

Major Products Formed

Scientific Research Applications

3-[(4-Bromophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone involves its interaction with specific molecular targets. The bromophenyl and nitrophenyl groups can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The sulfanyl linkage may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Table 1: Substituent Analysis of Propanone Derivatives

Compound Name 1-Position Substituent 3-Position Substituent Key Functional Groups Molecular Formula Molecular Weight (g/mol) Reference
3-[(4-Bromophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone 3-Nitrophenyl 4-Bromophenylsulfanyl Nitro (-NO₂), Thioether (-S-) C₁₅H₁₂BrNO₃S 366.23
3-[(4-Bromophenyl)sulfanyl]-1-(4-fluorophenyl)-1-propanone 4-Fluorophenyl 4-Bromophenylsulfanyl Fluoro (-F), Thioether (-S-) C₁₅H₁₂BrFOS 339.22
1,3-Bis(4-bromophenyl)-2-propanone 4-Bromophenyl 4-Bromophenyl Bromine (-Br) C₁₅H₁₂Br₂O 368.07
3-[(2-Aminophenyl)sulfanyl]-3-(3-bromophenyl)-1-(4-bromophenyl)-1-propanone 4-Bromophenyl 2-Aminophenylsulfanyl, 3-Bromophenyl Amine (-NH₂), Thioether (-S-) C₂₁H₁₇Br₂NOS 491.24
Aldi-4 (1-(4-chlorophenyl)-3-(1-piperidinyl)-1-propanone) 4-Chlorophenyl Piperidinyl Chlorine (-Cl), Piperidine ring C₁₄H₁₈ClNO 263.76

Key Observations :

  • Electron Effects : The 3-nitrophenyl group in the target compound is strongly electron-withdrawing, enhancing electrophilicity at the ketone carbonyl compared to the electron-withdrawing but less polar 4-fluorophenyl group in its analog .
  • Thioether vs. Amine : The sulfanyl group in the target compound may participate in hydrophobic interactions or sulfur-π bonding, whereas the amine group in the compound from enables hydrogen bonding and basicity .

Table 2: Property Comparison

Compound Name Solubility (Predicted) Reactivity Insights Reported Applications Reference
This compound Low in water (high lipophilicity) Nitro group may undergo reduction; thioether susceptible to oxidation Potential enzyme inhibition (inferred)
Aldi-4 (1-(4-chlorophenyl)-3-(1-piperidinyl)-1-propanone) Moderate in polar solvents Piperidine ring enables basicity; chloro group stabilizes via inductive effects ALDH enzyme inhibitor
Clafanone (3-[(4-Aminophenyl)sulfonyl]-1,3-diphenyl-1-propanone) Moderate in aqueous buffers Sulfonyl group enhances stability and hydrogen bonding Antidiarrheal drug (historical)
3-(2-Chlorophenyl)-3-((4-nitrophenyl)amino)-1-phenylpropan-1-one Low in water Nitro and amino groups enable redox activity Synthetic intermediate

Key Observations :

  • Lipophilicity : The target compound’s bromine and nitro substituents likely increase its logP value compared to analogs with fluorine or amine groups .

Biological Activity

3-[(4-Bromophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone, with the CAS number 868256-17-1, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₅H₁₂BrNO₅S
Molecular Weight398.228 g/mol
Density1.6 ± 0.1 g/cm³
Boiling Point555.2 ± 50.0 °C at 760 mmHg
Flash Point289.6 ± 30.1 °C

These properties suggest that the compound may exhibit stability under various conditions, making it suitable for further biological evaluations.

Antimicrobial Activity

The compound's structure includes a bromophenyl group and a nitrophenyl moiety, both of which are known to enhance antimicrobial properties in various derivatives. For example, studies on nitrophenyl compounds have shown effectiveness against Helicobacter pylori and other bacterial strains. The presence of the sulfanyl group may also contribute to its potential as an antimicrobial agent by enhancing reactivity with bacterial enzymes.

Enzyme Inhibition

Inhibitory activity against key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) has been observed in structurally related compounds. These enzymes are critical in neurodegenerative diseases like Alzheimer's. Preliminary studies suggest that derivatives of similar compounds can exhibit potent inhibition of these enzymes, indicating that this compound might possess similar properties.

Study on Enzyme Inhibition

In a study examining the inhibitory effects of various compounds on AChE and BuChE, several derivatives showed promising results:

CompoundAChE IC50 (μM)BuChE IC50 (μM)
Compound A0.62 ± 0.030.69 ± 0.04
Compound B0.47 ± 0.020.18 ± 0.01

While specific data for this compound is not available, these findings highlight the potential for similar activity based on structural similarities.

Antimicrobial Efficacy

In another study focusing on the antimicrobial activity of nitrophenyl derivatives, results indicated varying degrees of efficacy against Gram-positive and Gram-negative bacteria:

CompoundMIC (μg/mL) - S.aureusMIC (μg/mL) - E.coli
Compound C3.12>10
Compound D6.255

These results suggest that modifications to the phenyl groups can significantly impact antimicrobial potency.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[(4-Bromophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone?

  • Methodology :

  • Step 1 : S-Alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-phenylethanone in an alkaline medium to form the sulfanyl linkage.
  • Step 2 : Reduction of the intermediate ketone (if required) using agents like NaBH₄ or catalytic hydrogenation.
  • Optimization : Temperature (60–80°C), reaction time (6–12 hrs), and solvent selection (e.g., DMF or THF) are critical for yield and purity. Continuous flow reactors may enhance scalability .

Q. How can the purity and structural integrity of this compound be characterized?

  • Techniques :

  • NMR Spectroscopy : Confirm substituent positions (e.g., bromophenyl, nitrophenyl) and sulfanyl group integration.
  • HPLC/MS : Assess purity (>95%) and detect byproducts.
  • X-ray Crystallography : Resolve crystal structure and confirm stereochemistry .
    • Data Interpretation : Compare spectral data with computational predictions (e.g., DFT calculations) for validation.

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Br, NO₂) influence the compound’s reactivity in nucleophilic substitution reactions?

  • Mechanistic Insight :

  • The 4-bromophenyl group enhances electrophilicity at the sulfur atom, facilitating nucleophilic attacks.
  • The 3-nitrophenyl moiety stabilizes intermediates via resonance, affecting reaction kinetics.
  • Experimental Design : Compare reaction rates with analogs lacking Br/NO₂ using kinetic studies (e.g., UV-Vis monitoring) .

Q. What strategies improve yield in multi-step synthesis, and how are contradictions in reported yields resolved?

  • Optimization Strategies :

FactorImpactExample
Solvent PolarityAffects solubility of intermediatesPolar aprotic solvents (e.g., DMSO) improve thiol reactivity
TemperatureControls side reactionsLower temps (≤70°C) reduce ketone degradation
CatalystAccelerates S-alkylationPhase-transfer catalysts (e.g., TBAB) enhance reaction efficiency
  • Contradiction Analysis : Discrepancies in yields may arise from varying purification methods (e.g., column chromatography vs. recrystallization). Replicate conditions from literature and validate via HPLC .

Q. What biological activities have been observed, and what molecular mechanisms are proposed?

  • Reported Activities :

  • Antifungal : Inhibits Candida albicans at 500 µg/mL (vs. Ketoconazole at 25 µg/mL) via ergosterol biosynthesis disruption .
  • Anti-inflammatory : Potential cyclooxygenase (COX-2) inhibition, inferred from structural analogs .
    • Mechanistic Studies : Use molecular docking to model interactions with COX-2’s active site. Validate via enzyme inhibition assays (e.g., ELISA) .

Q. How can computational methods predict the compound’s interactions with biological targets?

  • Workflow :

Molecular Docking : Simulate binding to targets (e.g., COX-2, cytochrome P450) using software like AutoDock Vina.

MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS).

QSAR Modeling : Corrogate substituent effects (e.g., Br vs. Cl) with bioactivity .

Q. How to address contradictions in bioactivity data across studies?

  • Resolution Strategies :

  • Standardize Assays : Use consistent microbial strains (e.g., ATCC-certified C. albicans) and incubation conditions.
  • Control Purity : Ensure >95% purity via HPLC to exclude confounding effects from impurities.
  • Cross-Validate : Compare results with structural analogs (e.g., 4-chlorophenyl derivatives) to isolate substituent-specific effects .

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